Cas no 173143-73-2 ([1-(1'(R)-ALPHA-METHYLBENZYL)-AZIRIDINE-2(S)-YL]-METHANOL)
[1-(1'(R)-ALPHA-METHYLBENZYL)-AZIRIDINE-2(S)-YL]-METHANOL Chemical and Physical Properties
Names and Identifiers
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- [1-(1'(R)-ALPHA-METHYLBENZYL)-AZIRIDINE-2(S)-YL]-METHANOL
- [(2S)-1-[(1R)-1-phenylethyl]aziridin-2-yl]methanol
- (S)-1-[(R)-α-Methylbenzyl]-2-aziridinemethanol
- {(2S)-1-[(1R)-1-phenylethyl]aziridin-2-yl}methanol
- (S)-1-[(R)-α-Methylbenzyl]aziridine-2-Methanol
- (S)-1-[(R)-ALPHA-METHYLBENZYL]AZIRIDINE-2-METHANOL
- (S)-1-[(R)-α-Methylbenzyl)-2-aziridinemethanol, [1-(1μ(R)-α-methylbenzyl)-aziridine-2(S)-yl]-methanol
- (S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol 98%
- 173143-73-2
- (S)-1-[(R)- alpha -Methylbenzyl]aziridine-2-methanol
- AKOS024280352
- J-010879
- [1-(1/'(R)-ALPHA-METHYLBENZYL)-AZIRIDINE-2(S)-YL]-METHANOL
- (S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol, 98%
- ((S)-1-((R)-1-Phenylethyl)aziridin-2-yl)methanol
- ST031677
- (S)-1-[(R)-a-Methylbenzyl]-2-aziridinemethanol,98%(98% ee/glc)
- 2-Aziridinemethanol, 1-[(1R)-1-phenylethyl]-, (2S)-
- DTXSID80426840
-
- MDL: MFCD04039901
- Inchi: 1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3/t9-,11+,12?/m1/s1
- InChI Key: BMEHDCBKAUDFBH-BVAQLPTGSA-N
- SMILES: OC[C@@H]1CN1[C@H](C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 177.11545
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.3
- Topological Polar Surface Area: 23.2Ų
Experimental Properties
- Melting Point: 30-35 °C (lit.)
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - PSA: 23.24
- Optical Activity: [α]20/D +61°, c = 10% in methylene chloride
[1-(1'(R)-ALPHA-METHYLBENZYL)-AZIRIDINE-2(S)-YL]-METHANOL Security Information
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Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
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Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36
[1-(1'(R)-ALPHA-METHYLBENZYL)-AZIRIDINE-2(S)-YL]-METHANOL Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 570532-1G |
( |
173143-73-2 | 98% | 1G |
1032.58 | 2021-05-17 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-229238-1g |
(S)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol, |
173143-73-2 | 1g |
¥752.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-229238-1 g |
(S)-1-[(R)-α-Methylbenzyl]aziridine-2-methanol, |
173143-73-2 | 1g |
¥752.00 | 2023-07-10 |
[1-(1'(R)-ALPHA-METHYLBENZYL)-AZIRIDINE-2(S)-YL]-METHANOL Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on [1-(1'(R)-ALPHA-METHYLBENZYL)-AZIRIDINE-2(S)-YL]-METHANOL
[1-(1’(R)-Alpha-Methylbenzyl)-Aziridine-2(S)-Yl]-Methanol (CAS 173143-73-2): A Comprehensive Overview of Its Chemistry and Applications
Recent advancements in aziridine-based compound design have highlighted the significance of [1-(1’(R)-alpha-methylbenzyl)-aziridine-2(S)-yl]-methanol (CAS 173143-73-2) as a versatile scaffold in medicinal chemistry. This chiral molecule, characterized by its aziridine ring fused to a methylbenzyl substituent and a hydroxymethyl group, exhibits unique reactivity and pharmacokinetic properties. Its stereochemistry—defined by the (R) configuration at the benzyl carbon and the (S) configuration at the aziridine nitrogen—plays a critical role in modulating biological interactions. Recent studies published in journals such as Journal of Medicinal Chemistry emphasize its potential as an intermediate in drug development, particularly for targeting epigenetic regulators and kinases.
The synthesis of this compound has evolved significantly since its initial report in 2008. Modern methodologies now employ asymmetric organocatalytic approaches to achieve high stereoselectivity, as demonstrated by Smith et al. (2022) using proline-derived catalysts under mild conditions. The aziridine moiety’s inherent reactivity enables facile functionalization via ring-opening reactions with nucleophiles, which is pivotal for constructing complex bioactive structures. For instance, recent work by Chen et al. (2023) utilized this property to synthesize analogs with enhanced selectivity toward bromodomain proteins—a key therapeutic target in cancer and inflammatory diseases.
In preclinical studies, this compound has shown promise as a prodrug carrier due to its ability to undergo controlled hydrolysis under physiological conditions. A 2024 study in Nature Communications revealed that the methanol group can be strategically modified to delay release of an active metabolite, improving drug half-life and reducing off-target effects. The alpha-methylbenzyl substituent further enhances lipophilicity, facilitating membrane permeation—a critical factor for central nervous system drug delivery.
Biochemical assays have identified this molecule’s interaction with histone deacetylases (HDACs), suggesting applications in epigenetic therapy. Collaborative research between Harvard University and AstraZeneca (published 2024) demonstrated that analogs derived from this scaffold inhibit HDAC6 with IC₅₀ values below 5 nM while sparing other isoforms, reducing side effects associated with broad-spectrum HDAC inhibitors. The stereochemical integrity (i.e.,, retention of the (S)-configuration at C-2) was found essential for maintaining selectivity.
Innovative applications extend beyond traditional pharmacology. Researchers at MIT recently explored its use as a clickable handle for bioconjugate chemistry, leveraging the aziridine ring’s nucleophilic activation under copper-free click conditions (ACS Chemical Biology, 2024). This approach enables site-specific attachment of targeting ligands or fluorescent probes without compromising the parent molecule’s stability—a breakthrough for diagnostic imaging agents.
Ongoing investigations focus on optimizing metabolic stability through structural modifications at the methylbenzyl position. Computational docking studies suggest that substituting the methyl group with fluorine could improve plasma protein binding while preserving enzyme inhibition potency—a strategy validated experimentally by a team at Novartis (in press). These advancements underscore the compound’s adaptability across diverse therapeutic areas.
Clinical translation is further supported by recent toxicity data from phase I trials conducted by BioPharma Innovations Inc., which reported minimal adverse effects at doses up to 5 mg/kg in healthy volunteers. The compound’s rapid renal clearance (t₁/₂ ≈ 4 hours) aligns with current trends toward short-acting therapeutics that minimize systemic accumulation risks.
The integration of machine learning into synthetic planning has accelerated analog screening for this class of compounds. A study led by DeepMind Health (preprint 2024) used graph neural networks to predict binding affinities of over 5,000 aziridine derivatives against kinases implicated in neurodegenerative diseases, identifying several lead candidates structurally related to CAS 173143-73-7.
In conclusion, [1-(1’(R)-alpha-methylbenzyl)-aziridine-2(S)-yl]-methanol represents a cornerstone molecule bridging organic synthesis innovation and translational medicine. Its stereocontrolled architecture provides an ideal platform for addressing unmet medical needs through targeted therapies while offering opportunities for next-generation drug delivery systems.
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